molecular formula C6H13BrO3 B1200775 2-Bromo-1,1,3-trimethoxypropane CAS No. 759-97-7

2-Bromo-1,1,3-trimethoxypropane

Cat. No. B1200775
CAS RN: 759-97-7
M. Wt: 213.07 g/mol
InChI Key: GAFSXURUCDQGFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1,1,3-trimethoxypropane often involves reactions that introduce bromine and methoxy functional groups into organic molecules. For example, 1,2,3-Trimethoxypropane can be prepared from glycerol in one step with good yield and selectivity through phase transfer catalysis, highlighting the methodologies that could be applied to synthesize structurally related compounds (Sutter et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1,1,3-trimethoxypropane would be expected to show a significant impact from the electron-donating methoxy groups and the electron-withdrawing bromine atom. This interplay of electronic effects can influence the compound's reactivity, particularly in nucleophilic substitution reactions or in its role as a precursor in organic synthesis.

Chemical Reactions and Properties

The presence of the bromine atom makes 2-Bromo-1,1,3-trimethoxypropane a viable candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. Additionally, the methoxy groups could participate in reactions as leaving groups or be involved in the modification of the compound through demethylation or other transformations.

Physical Properties Analysis

While specific data on 2-Bromo-1,1,3-trimethoxypropane is not provided, compounds with similar structures, such as 1,2,3-Trimethoxypropane, have been characterized by their physical properties, including density, viscosity, and vapor pressure. These properties are crucial for determining the compound's suitability in different chemical processes and applications (Flowers et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Bromo-1,1,3-trimethoxypropane, particularly its reactivity towards electrophiles and nucleophiles, can be inferred from studies on similar compounds. For instance, reactions involving bromo- and trimethylsilyl- compounds with electrophiles highlight the potential pathways for functionalizing or transforming compounds like 2-Bromo-1,1,3-trimethoxypropane (Knockel & Normant, 1984).

Safety And Hazards

  • Dangerous Good : 2-Bromo-1,1,3-trimethoxypropane is classified as a dangerous good for transport and may incur additional shipping charges .

properties

IUPAC Name

2-bromo-1,1,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFSXURUCDQGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883563
Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,3-trimethoxypropane

CAS RN

759-97-7
Record name 2-Bromo-1,1,3-trimethoxypropane
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Record name 1-Bromo-2-methoxypropional dimethylacetal
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Record name Propane,1,3-trimethoxy-
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Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Record name 2-bromo-1,1,3-trimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
DJR Dagoneau - 2017 - infoscience.epfl.ch
The work presented in this thesis focuses on the synthesis of monoterpene indole alkaloids. The first part describes the divergent total synthesis of (-)-rhazinilam,(-)-leucomidine B and (+…
Number of citations: 2 infoscience.epfl.ch
RWM Aben, JW Scheeren - Tetrahedron letters, 1988 - Elsevier
The title compounds could be synthesized from 2-chloro-acetal precursors having a dioxolan ring as acetal function so that the double bond is directed towards the dioxolan ring. …
Number of citations: 6 www.sciencedirect.com

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